Home > Products > Screening Compounds P1421 > Glutaminase-IN-1
Glutaminase-IN-1 -

Glutaminase-IN-1

Catalog Number: EVT-2729205
CAS Number:
Molecular Formula: C26H24F3N7O3Se
Molecular Weight: 618.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glutaminase-IN-1 is synthesized and classified as a small molecule inhibitor. It specifically targets the glutaminase enzyme, particularly Glutaminase-1, which is prevalent in many cancer types. The compound has been studied for its effects on cellular metabolism and its potential applications in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Glutaminase-IN-1 involves several chemical reactions typically executed in a laboratory setting. The process may include:

  1. Starting Materials: The synthesis often starts with commercially available amino acids or derivatives.
  2. Reagents: Common reagents used include coupling agents and solvents such as dimethylformamide or dichloromethane.
  3. Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation or side reactions.
  4. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and byproducts.

Technical details regarding reaction mechanisms and yields can vary based on specific synthetic routes employed by researchers.

Molecular Structure Analysis

Structure and Data

The molecular structure of Glutaminase-IN-1 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Key features include:

  • Functional Groups: The presence of specific functional groups that interact with the active site of the glutaminase enzyme.
  • Molecular Weight: The molecular weight is typically calculated based on the composition of atoms within the compound.
  • 3D Structure: Computational modeling may provide insights into how Glutaminase-IN-1 fits into the active site of glutaminase.

Data from structural analyses can reveal critical information about binding affinities and interaction dynamics with target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Glutaminase-IN-1 primarily engages in competitive inhibition of glutaminase activity. Key points include:

  1. Inhibition Mechanism: The compound binds to the active site of glutaminase, preventing substrate access and subsequent conversion of glutamine to glutamate.
  2. Kinetics: Kinetic studies often reveal that Glutaminase-IN-1 alters the enzyme's Vmax (maximum reaction rate) without affecting Km (Michaelis constant), indicating competitive inhibition.
  3. Reaction Conditions: Assays to determine inhibition potency are typically conducted under varying concentrations of substrate (glutamine) and inhibitor (Glutaminase-IN-1).

These analyses provide insights into the efficacy and potential therapeutic window for Glutaminase-IN-1.

Mechanism of Action

Process and Data

The mechanism of action for Glutaminase-IN-1 involves several steps:

  1. Binding to Enzyme: The inhibitor selectively binds to the active site of glutaminase, leading to a conformational change that reduces enzyme activity.
  2. Metabolic Impact: By inhibiting glutamine metabolism, Glutaminase-IN-1 can induce metabolic stress in cancer cells, leading to reduced proliferation and increased apoptosis.
  3. Cellular Effects: Studies have shown that treatment with Glutaminase-IN-1 results in decreased levels of intracellular glutamate, impacting various signaling pathways involved in cell survival.

Data supporting these mechanisms often come from cellular assays measuring growth rates, apoptosis markers, and metabolic profiling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of Glutaminase-IN-1 include:

  • Solubility: Typically assessed in various solvents; solubility can influence bioavailability.
  • Stability: Stability studies under different pH levels and temperatures help determine shelf-life and storage conditions.
  • Melting Point: Determined through differential scanning calorimetry or similar methods.

Relevant data from these analyses inform formulation strategies for potential therapeutic applications.

Applications

Scientific Uses

Glutaminase-IN-1 has several applications in scientific research, particularly in cancer biology:

These applications underscore the importance of Glutaminase-IN-1 in advancing our understanding of cancer metabolism and developing targeted therapies.

Introduction to Glutaminase-IN-1 as a Targeted Therapeutic Agent

Biochemical Rationale for Targeting Glutaminase 1 in Disease Pathogenesis

Glutaminase 1 catalyzes the hydrolytic deamidation of glutamine to glutamate and ammonia, serving as the gateway enzyme for glutaminolysis. This biochemical pathway fulfills critical biosynthetic and bioenergetic demands in pathologically proliferating cells:

  • Anaplerotic Carbon Provision: Glutamine-derived glutamate enters the tricarboxylic acid cycle as α-ketoglutarate, replenishing intermediates consumed for macromolecular synthesis (e.g., lipids, nucleotides) [2] [9].
  • Redox Homeostasis: Glutamate facilitates glutathione synthesis, the primary cellular antioxidant, protecting malignant cells from oxidative stress-induced death [9].
  • Oncogenic Signaling Integration: Glutaminase 1 expression is transcriptionally upregulated by Myc and nuclear factor κB, creating a dependency loop wherein cancer cells exhibit "glutamine addiction" [4] [6].

Disease contexts demonstrating glutaminase 1 dysregulation extend beyond oncology. In autosomal dominant polycystic kidney disease, cyst-lining epithelia overexpress the glutaminase C isoform, driving aberrant proliferation via mammalian target of rapamycin activation [10]. This pathophysiological breadth validates glutaminase 1 as a target across diverse conditions characterized by metabolic reprogramming.

Historical Development of Glutaminase Inhibitors: From BPTES to Glutaminase-IN-1

The evolution of glutaminase 1 inhibitors reflects iterative improvements in potency, selectivity, and drug-like properties:

Table 1: Comparative Analysis of Glutaminase 1 Inhibitor Generations

CompoundChemical ClassIC₅₀ (Glutaminase 1)Key LimitationsCellular Uptake
BPTESBis-thiadiazole sulfonamide~0.15–0.30 μMPoor aqueous solubility; low oral bioavailabilityLow
CB-839 (Telaglenastat)Trifluorophenyl derivative~0.016 μMMetabolic adaptation in KRAS-mutant cellsModerate
Glutaminase-IN-1Selenadiazole derivative0.001 μMUnder investigation in preclinical modelsHigh
  • First-Generation: BPTES: Characterized crystallographically as binding the dimer-dimer interface of glutaminase C tetramers, locking the enzyme in an inactive state. Despite nanomolar potency, pharmacological limitations restricted translational utility [4] [6].
  • Clinical-Stage: CB-839: Exhibits 15-fold greater potency than BPTES and improved pharmacokinetics. Clinical trials revealed context-dependent efficacy, with compensatory metabolic mechanisms limiting single-agent activity in some malignancies [6] [9].
  • Next-Generation: Glutaminase-IN-1: Synthesized as a CB-839 derivative incorporating a 1,3,4-selenadiazole moiety. Demonstrates 16-fold greater glutaminase 1 inhibition than CB-839 (IC₅₀ = 1 nM) and significantly enhanced cellular penetration, correlating with superior antiproliferative effects across cancer lineages [1].

Glutaminase-IN-1’s design specifically addresses cellular uptake barriers that limited earlier compounds, exploiting selenium-mediated membrane transport mechanisms to achieve intracellular concentrations sufficient for sustained target inhibition [1].

Mechanistic Classification of Glutaminase-IN-1 Within Allosteric Inhibitor Frameworks

Glutaminase-IN-1 functions as a pure allosteric modulator, binding exclusively to a regulatory site distinct from the glutaminase 1 catalytic pocket:

  • Allosteric Site Specificity: Structural modeling indicates interaction within a hydrophobic pocket formed at the interface of two glutaminase C dimers, inducing conformational changes that distort the catalytic gating loop (residues Leu316-Leu320). This prevents substrate access without competing with glutamine binding [1] [6].
  • Quaternary Structure Disruption: Unlike BPTES, which stabilizes inactive tetramers, Glutaminase-IN-1 may promote dissociation into low-activity dimers. This mechanism is evidenced by size-exclusion chromatography showing reduced tetrameric glutaminase 1 populations post-treatment [1] [4].
  • State-Dependent Inhibition: Glutaminase-IN-1 exhibits maximal efficacy when bound to the inactive enzyme conformation prior to phosphate-induced activation. Pre-activation with phosphate reduces inhibitor efficacy, highlighting kinetic trapping of the inactive state as its primary mode [4] [6].

Table 2: Structural and Functional Features of Glutaminase-IN-1 Binding

FeatureGlutaminase-IN-1BPTES
Binding Site LocationDimer-dimer interface cleftTetramer stabilization site
Key Residue InteractionsPhe318, Leu321, Phe322, Glu325Tyr394, Asn388, Leu323
Gating Loop EffectComplete distortion (≥5Å displacement)Partial stabilization
Dependence on Pre-activation StateHigh (binds inactive conformation)Moderate

The 1,3,4-selenadiazole core enables unique hydrophobic interactions with glutaminase 1’s allosteric pocket, particularly enhancing affinity for Phe322 compared to oxygen or sulfur heterocycles. This moiety also contributes to enhanced membrane permeability relative to CB-839, addressing a critical limitation in achieving intracellular therapeutic concentrations [1] [6]. Glutaminase-IN-1’s mechanism functionally suppresses compensatory metabolic pathways more completely than prior inhibitors, as evidenced by sustained suppression of glutamate, glutathione, and tricarboxylic acid cycle intermediates in treated cells [1].

Glutaminase-IN-1 represents a significant conceptual advance in targeting metabolic dependencies. Its rationally designed chemistry overcomes pharmacological barriers of earlier inhibitors while exploiting structural insights into glutaminase 1 regulation. Ongoing investigations focus on delineating resistance mechanisms and identifying synergistic therapeutic partners to maximize its therapeutic potential [1] [6] [9].

Properties

Product Name

Glutaminase-IN-1

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-selenadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C26H24F3N7O3Se

Molecular Weight

618.5 g/mol

InChI

InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)

InChI Key

KWZUDGWKTNIKJY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F

Solubility

not available

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.